REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH:17]([C:23]([CH3:25])=O)[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(O)C>[CH2:9]([O:8][C:7]1[C:2]2[N:3]([C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:23]([CH3:25])[N:1]=2)[CH:4]=[CH:5][CH:6]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1OCC1=CC=CC=C1
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Name
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|
Quantity
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781 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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102.7 g
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Type
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reactant
|
Smiles
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ClC(C(=O)OCC)C(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated
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Type
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DISTILLATION
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Details
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excess ethyl 2-chloroacetoacetate was distilled off on a rotary evaporator with dry ice-
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Type
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TEMPERATURE
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Details
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cooling
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Type
|
CUSTOM
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Details
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The residue was purified by silica gel chromatography (mobile phase cyclohexane:ethyl acetate 9:1, 4:1)
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Name
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|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=C(N2)C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |